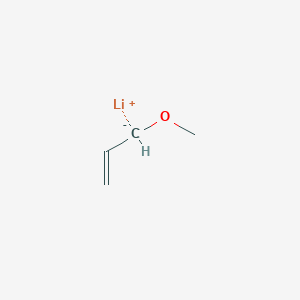
lithium;3-methoxyprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methoxyprop-1-ene typically involves the reaction of allyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Lithium;3-methoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Hydrogen bromide in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
科学研究应用
Lithium;3-methoxyprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of lithium;3-methoxyprop-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The substitution reactions involve the nucleophilic attack on the methoxy group, leading to the formation of new functional groups.
相似化合物的比较
Similar Compounds
Methoxymethyl allyl ether: Similar in structure but with different substituents.
1,2-Dimethoxyethane: Another ether with two methoxy groups attached to an ethane backbone.
2-Methoxypropene: An ether with a methoxy group attached to a propene backbone.
Uniqueness
Lithium;3-methoxyprop-1-ene is unique due to its specific combination of a methoxy group and an allyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
属性
CAS 编号 |
53356-78-8 |
|---|---|
分子式 |
C4H7LiO |
分子量 |
78.1 g/mol |
IUPAC 名称 |
lithium;3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H7O.Li/c1-3-4-5-2;/h3-4H,1H2,2H3;/q-1;+1 |
InChI 键 |
SBULVWMAANASFC-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CO[CH-]C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


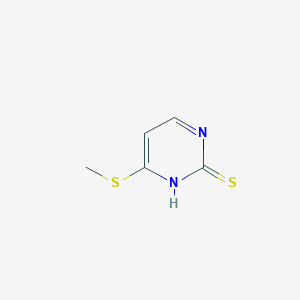
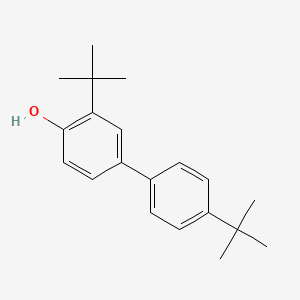
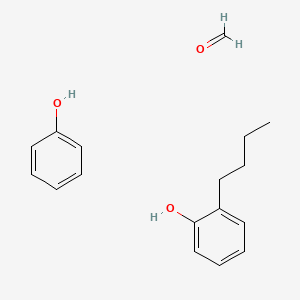

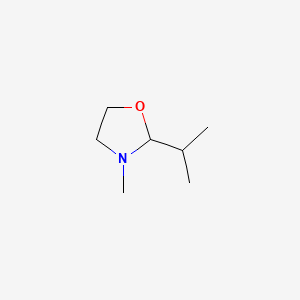
![5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne](/img/structure/B14655617.png)
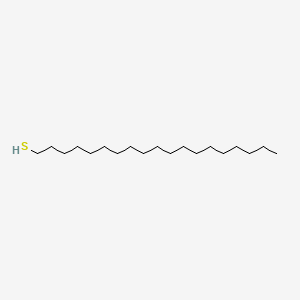
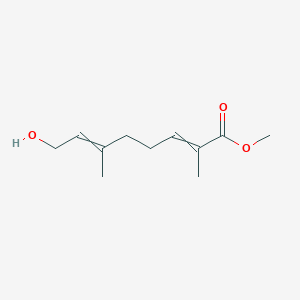
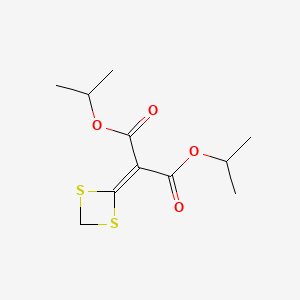

![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)
![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
![5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14655642.png)

